The Unveiling of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide to Its Natural Sources, Isolation, and Characterization
The Unveiling of 7,3'-Dihydroxy-5'-methoxyisoflavone: A Technical Guide to Its Natural Sources, Isolation, and Characterization
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the isoflavone (B191592) 7,3'-Dihydroxy-5'-methoxyisoflavone. This document outlines its primary natural source, detailed experimental protocols for its isolation and characterization, and quantitative data where available.
Core Focus: 7,3'-Dihydroxy-5'-methoxyisoflavone
7,3'-Dihydroxy-5'-methoxyisoflavone is a specific isoflavonoid (B1168493) that has been identified in the plant kingdom. Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their potential biological activities.
Natural Provenance
The primary documented natural source of 7,3'-Dihydroxy-5'-methoxyisoflavone is the heartwood of Dalbergia odorifera, a species of legume in the Fabaceae family.[1] This plant, also known as fragrant rosewood, is a valuable resource in traditional medicine and has been the subject of extensive phytochemical analysis.[1][2][3][4] While other flavonoids are abundant in Dalbergia odorifera, this specific isoflavone has been successfully identified as one of its chemical constituents.[1]
Quantitative Analysis
While specific quantitative data for 7,3'-Dihydroxy-5'-methoxyisoflavone in Dalbergia odorifera is not extensively detailed in the reviewed literature, methods for the general quantification of flavonoids from this plant have been established. These methods, primarily utilizing Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), have been successfully applied to determine the concentrations of various flavonoids, including sativanone (B1253008) and 3′-O-methylviolanone, which are found in significant quantities.[3] A study on the leaves of Dalbergia odorifera reported the extraction yields of other isoflavonoids like prunetin, tectorigenin, genistein, and biochanin A, with yields reaching up to 2.448 mg/g of dry weight for biochanin A.[5][6] Researchers can adapt these established protocols for the precise quantification of 7,3'-Dihydroxy-5'-methoxyisoflavone.
Table 1: Quantitative Data of Select Isoflavonoids from Dalbergia odorifera Leaves
| Isoflavonoid | Maximum Extraction Yield (mg/g dry weight) | Reference |
| Prunetin | 1.204 | [5][6] |
| Tectorigenin | 1.057 | [5][6] |
| Genistein | 0.911 | [5][6] |
| Biochanin A | 2.448 | [5][6] |
Experimental Protocols
The following section details a generalized experimental workflow for the isolation and characterization of 7,3'-Dihydroxy-5'-methoxyisoflavone from Dalbergia odorifera. These protocols are compiled from established methodologies for flavonoid extraction from this plant species.
Extraction
A common and effective method for extracting flavonoids from Dalbergia odorifera is ultrasonication with a hydroalcoholic solvent.[3]
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Sample Preparation: The heartwood of Dalbergia odorifera is dried and ground into a fine powder.
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Extraction Solvent: A 70% (v/v) methanol (B129727) in water solution is typically used.[3]
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Procedure:
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A specific mass of the powdered plant material (e.g., 200 mg) is mixed with a defined volume of the extraction solvent (e.g., 25 mL).[3]
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The mixture is subjected to ultrasonication for a designated period (e.g., 45 minutes) at a controlled temperature (e.g., 40°C).[3]
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After extraction, the solution is cooled to room temperature and the weight is adjusted to the original weight with the extraction solvent to compensate for any evaporation.[3]
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The mixture is then centrifuged to separate the solid plant material from the supernatant.[3]
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The supernatant, containing the extracted flavonoids, is filtered through a 0.22 µm membrane filter prior to analysis.[3]
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Isolation and Purification
For the isolation of individual flavonoids, including 7,3'-Dihydroxy-5'-methoxyisoflavone, column chromatography is a standard technique.
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Chromatographic Media: Silica (B1680970) gel and Sephadex LH-20 are commonly employed for the separation of flavonoids from Dalbergia odorifera extracts.[4]
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Procedure:
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The crude extract is concentrated under reduced pressure to obtain a residue.
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The residue is then loaded onto a silica gel column.
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Elution is performed using a gradient of solvents with increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).
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Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
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Fractions rich in the desired isoflavone can be further purified using a Sephadex LH-20 column, typically eluting with methanol, to remove remaining impurities.
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Characterization
The structural elucidation of the isolated compound is achieved through a combination of spectroscopic methods.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
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¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
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2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the structure of 7,3'-Dihydroxy-5'-methoxyisoflavone.
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Logical Workflow for Isolation and Identification
The following diagram illustrates the logical workflow for the isolation and identification of 7,3'-Dihydroxy-5'-methoxyisoflavone from Dalbergia odorifera.
References
- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera [mdpi.com]
- 4. [Chemical constituents of Dalbergia odorifera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient extraction and preparative separation of four main isoflavonoids from Dalbergia odorifera T. Chen leaves by deep eutectic solvents-based negative pressure cavitation extraction followed by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient extraction and preparative separation of four main isoflavonoids from Dalbergia odorifera T. Chen leaves by deep eutectic solvents-based negative pressure cavitation extraction followed by macroporous resin column chromatography [fitforthem.unipa.it]
